molecular formula C19H20ClN5O3 B6580683 5-[(3-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207049-31-7

5-[(3-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6580683
CAS No.: 1207049-31-7
M. Wt: 401.8 g/mol
InChI Key: ZWWYMSSBGWLGMM-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process can initiate with the synthesis of N-substituted(prop-2-yn-1-yl)amines, which can be accomplished by reacting secondary amines with propargyl bromides in the presence of K2CO3 in DMF .


Chemical Reactions Analysis

1,2,4-Triazoles are beneficial reagents in controlled multidirectional reactions . They can react with different electrophiles in two, three or multi-component and one-pot reactions .

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,2,4-triazoles in general have been shown to exhibit a wide range of pharmacological activities including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Future Directions

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

5-(3-chloroanilino)-N-(2,5-diethoxyphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-3-27-14-8-9-16(28-4-2)15(11-14)22-19(26)17-18(24-25-23-17)21-13-7-5-6-12(20)10-13/h5-11H,3-4H2,1-2H3,(H,22,26)(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWYMSSBGWLGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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